molecular formula C21H25N5O2S B2463183 N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide CAS No. 1112279-78-3

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide

Cat. No.: B2463183
CAS No.: 1112279-78-3
M. Wt: 411.52
InChI Key: IXZCWQDHZIECPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a bromine atom, butyl and ethyl groups, a propionyl group, and an indoline sulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indoline core The indoline core can be synthesized through a Fischer indole synthesis, followed by bromination to introduce the bromine atom at the 5-position The sulfonamide group is then introduced through a sulfonation reaction, and the butyl and ethyl groups are added via alkylation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-butyl-N-ethylindoline-6-sulfonamide: Lacks the propionyl group but shares the indoline sulfonamide core.

    5-bromo-N-butyl-N-ethyl-1-acetylindoline-6-sulfonamide: Similar structure but with an acetyl group instead of a propionyl group.

    5-chloro-N-butyl-N-ethyl-1-propionylindoline-6-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-propyl-2-{4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazin-1-yl}acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, propionyl group, and sulfonamide group makes it distinct from other similar compounds and may result in unique reactivity and biological activity.

Properties

IUPAC Name

N-propyl-2-[4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-7-22-17(27)15-24-11-13-26(14-12-24)21(28)19-18(25-9-3-4-10-25)16-6-5-8-23-20(16)29-19/h3-6,8-10H,2,7,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZCWQDHZIECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.